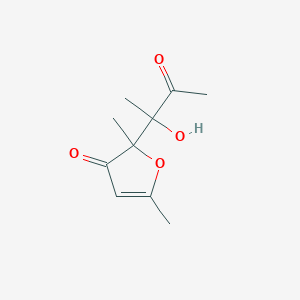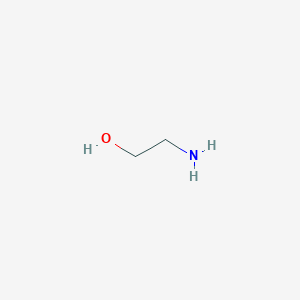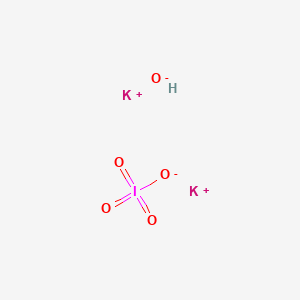
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one
Descripción general
Descripción
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one, also known as HMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. HMF is a furan derivative that can be synthesized from different biomass sources, making it an attractive platform chemical for sustainable production.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one is not fully understood, but it is believed to interact with various enzymes and proteins in the body. 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has also been shown to interact with proteins such as albumin, which is involved in the transport of various molecules in the body.
Efectos Bioquímicos Y Fisiológicos
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been shown to have various biochemical and physiological effects in the body. 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been shown to have antioxidant properties, which can protect cells from oxidative damage. 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has several advantages as a platform chemical for lab experiments. It is readily available from various biomass sources, making it a sustainable and renewable resource. 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one is also stable under various conditions, making it easy to handle and store. However, 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one. One potential area of research is the development of new synthesis methods for 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one that are more efficient and sustainable. Another potential area of research is the investigation of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one as a potential drug delivery system for various drugs. Additionally, the use of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one as a platform chemical for the production of various materials and polymers is an area of research that has significant potential. Finally, the investigation of the mechanism of action of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one and its interactions with various enzymes and proteins in the body is an area of research that could lead to the development of new drugs and therapies.
Métodos De Síntesis
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one can be synthesized from various biomass sources such as fructose, glucose, and cellulose. The most common method of synthesis involves the acid-catalyzed dehydration of fructose. The fructose is heated in the presence of an acid catalyst, which leads to the formation of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one. This method has been optimized to achieve high yields of 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one and has been used in large-scale production.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been extensively studied for its potential applications in various fields such as food, pharmaceuticals, and materials science. In the food industry, 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been identified as a potential food additive due to its sweet taste and antioxidant properties. In the pharmaceutical industry, 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been investigated for its potential as a drug delivery system and as a precursor for the synthesis of various drugs. In materials science, 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one has been studied for its potential as a renewable and sustainable platform chemical for the production of various polymers and materials.
Propiedades
IUPAC Name |
2-(2-hydroxy-3-oxobutan-2-yl)-2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-5-8(12)10(4,14-6)9(3,13)7(2)11/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJWAJUXIPUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(O1)(C)C(C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908795 | |
| Record name | 5-C-Acetyl-1,4-anhydro-2,6-dideoxy-1,4-dimethylhex-1-en-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one | |
CAS RN |
10410-20-5 | |
| Record name | 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10410-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010410205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-C-Acetyl-1,4-anhydro-2,6-dideoxy-1,4-dimethylhex-1-en-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)










